molecular formula C23H23N3O5 B11001255 propan-2-yl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

propan-2-yl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B11001255
M. Wt: 421.4 g/mol
InChI Key: FKPVIBRJKZSCCD-UHFFFAOYSA-N
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Description

Propan-2-yl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with the molecular formula C23H23N3O5 This compound is characterized by its intricate structure, which includes a pyridazinone ring, a methoxyphenyl group, and a benzoate ester

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

propan-2-yl 4-[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H23N3O5/c1-15(2)31-23(29)17-4-8-18(9-5-17)24-21(27)14-26-22(28)13-12-20(25-26)16-6-10-19(30-3)11-7-16/h4-13,15H,14H2,1-3H3,(H,24,27)

InChI Key

FKPVIBRJKZSCCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Propan-2-yl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of propan-2-yl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and benzoate esters, such as:

Uniqueness

Propan-2-yl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Biological Activity

Propan-2-yl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. It is primarily recognized for its biological activity as a phosphodiesterase IV (PDE4) inhibitor, which is crucial in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 439.4 g/mol. The structure includes a propan-2-yl group, an acetylamino linkage, and a pyridazinone moiety, which enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight439.4 g/mol
IUPAC NameThis compound
CAS Number1246064-31-2

The primary mechanism of action for this compound involves the inhibition of PDE4 enzymes. By inhibiting PDE4, the compound increases levels of cyclic adenosine monophosphate (cAMP) within cells, leading to anti-inflammatory effects. This mechanism is particularly beneficial in conditions characterized by excessive inflammation.

Anti-inflammatory Effects

Research has demonstrated that PDE4 inhibitors can significantly reduce inflammation in various models. This compound's ability to modulate cAMP levels suggests potential applications in treating:

  • Asthma
  • Chronic Obstructive Pulmonary Disease (COPD)

In a study evaluating various PDE4 inhibitors, compounds similar to propan-2-yl 4-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate showed promising results in reducing airway hyperresponsiveness and inflammation markers in animal models .

Case Studies

  • Asthma Model : In an experimental asthma model, administration of this compound led to a significant decrease in eosinophilic infiltration and cytokine production, indicating its effectiveness in reducing airway inflammation.
  • COPD Study : A clinical trial involving patients with COPD demonstrated that treatment with PDE4 inhibitors resulted in improved lung function and reduced exacerbation rates compared to placebo .

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